molecular formula C9H13NO2S B8445205 {1-[(1,3-Thiazol-2-yloxy)methyl]cyclobutyl}methanol

{1-[(1,3-Thiazol-2-yloxy)methyl]cyclobutyl}methanol

Cat. No. B8445205
M. Wt: 199.27 g/mol
InChI Key: BIZQEGJVCQTLTM-UHFFFAOYSA-N
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Patent
US07282512B2

Procedure details

To a solution of 0.5 g (4.31 mmol) of [1-(hydroxymethyl)cyclobutyl]methanol in 15 mL of N,N-dimethylformamide:tetrahydrofuran (1:1), was added a 60% dispersion of 0.165 g (4.31 mmol) sodium hydride in oil. After stirring for 15 min, 0.71 g (4.31 mmol) of 2-bromothiazole was added and the contents refluxed for 3 h. A saturated solution of sodium bicarbonate was added followed by ethyl acetate. The organic phase was isolated, dried with magnesium sulfate and concentrated under vacuum. The crude product was purified by silica gel chromatography eluting with ethyl acetate:hexane (4:6) to afford 0.340 g (40%) of {1-[(1,3-thiazol-2-yloxy)methyl]cyclobutyl}methanol as a colorless oil. 1H NMR (300 MHz, CDCl3) δ 7.05 (d, J=4 Hz, 1H), 6.64 (d, J=4 Hz, 1H), 4.51 (s, 2H), 3.59 (s, 2H), 2.03-1.72 (m, 6H). GC-MS m/z 200 (M+H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.165 g
Type
reactant
Reaction Step One
Name
N,N-dimethylformamide tetrahydrofuran
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1([CH2:7][OH:8])[CH2:6][CH2:5][CH2:4]1.[H-].[Na+].Br[C:12]1[S:13][CH:14]=[CH:15][N:16]=1.C(=O)(O)[O-].[Na+]>CN(C)C=O.O1CCCC1.C(OCC)(=O)C>[S:13]1[CH:14]=[CH:15][N:16]=[C:12]1[O:1][CH2:2][C:3]1([CH2:7][OH:8])[CH2:6][CH2:5][CH2:4]1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OCC1(CCC1)CO
Name
Quantity
0.165 g
Type
reactant
Smiles
[H-].[Na+]
Name
N,N-dimethylformamide tetrahydrofuran
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C.O1CCCC1
Step Two
Name
Quantity
0.71 g
Type
reactant
Smiles
BrC=1SC=CN1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the contents refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate:hexane (4:6)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
S1C(=NC=C1)OCC1(CCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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